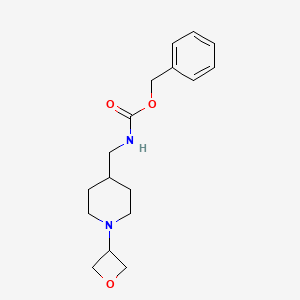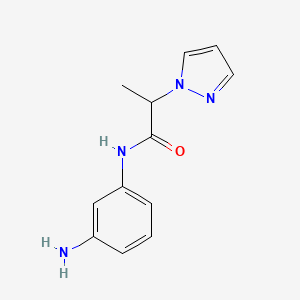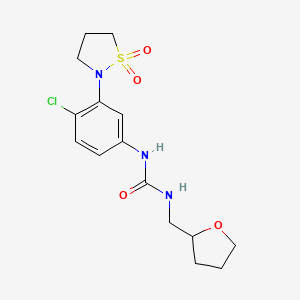
(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Diastereoselective Synthesis
Research by H. Natsugari et al. (2006) discusses the diastereoselective synthesis of atropisomeric compounds, including those related to carbamic acid esters. Their study focuses on the synthesis and stereochemical properties of these compounds, highlighting their importance in medicinal chemistry and drug development (H. Natsugari et al., 2006).
Oxadiazole Bearing Compounds
In 2016, H. Khalid et al. explored the synthesis of oxadiazole compounds, including those with piperidin-ylsulfonyl groups. Their research highlights the biological activities of these compounds and their potential applications in pharmaceuticals (H. Khalid et al., 2016).
Novel Antipsychotic Agents
A study by Seon Min Dong et al. (2009) focused on a novel antipsychotic drug that relates to the chemical family of carbamic acid esters. This research provides insight into the receptor binding profiles and behavioral studies of such compounds (Seon Min Dong et al., 2009).
Piperidinedione Derivatives
Samir Ibenmoussa et al. (1998) reported on the preparation and reactivity of piperidinedione derivatives, which are relevant to the synthesis of natural products and compounds with pharmacological interest. Their work contributes to the understanding of the reactivity and applications of these heterocyclic compounds (Samir Ibenmoussa et al., 1998).
Quinazolinone Derivatives
Research by P. Acharyulu et al. (2008) involves the synthesis of quinazolinone derivatives, including those with piperidin-4-carboxylate. Their findings are significant in the context of designing novel compounds for pharmaceutical applications (P. Acharyulu et al., 2008).
Piperidine Derivatives from Serine
A study by H. P. Acharya and D. Clive (2010) describes the synthesis of piperidine derivatives from serine. Their work demonstrates the utility of these compounds as intermediates in the synthesis of a variety of amines (H. P. Acharya & D. Clive, 2010).
Analgesic Agent Synthesis
Eunhee Chae et al. (2012) synthesized a series of carbamic acid ester derivatives for their analgesic activities. Their work contributes to the development of new analgesic agents (Eunhee Chae et al., 2012).
Metabolism of Antidepressants
A 2012 study by Mette G. Hvenegaard et al. investigated the metabolism of Lu AA21004, an antidepressant, in human liver microsomes. The study is relevant to understanding the role of enzymes in the metabolism of compounds related to carbamic acid esters (Mette G. Hvenegaard et al., 2012).
Indole Nucleus Rearrangement
Research by Hallett et al. (2000) involved a rearrangement reaction of the indole nucleus in certain carbamic acid esters. This study is significant for understanding the chemical behavior of these compounds under specific conditions (Hallett et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-11-15-4-2-1-3-5-15)18-10-14-6-8-19(9-7-14)16-12-21-13-16/h1-5,14,16H,6-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVNFVUXMGLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)


![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
